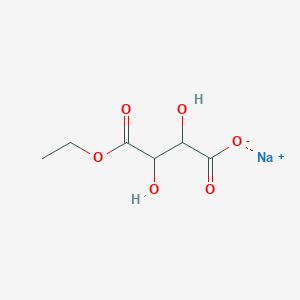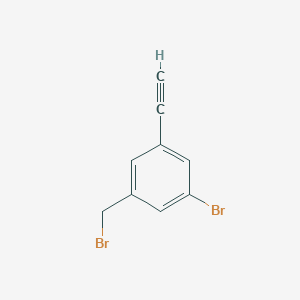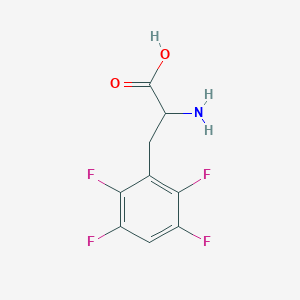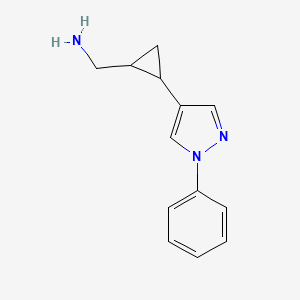
(2-(1-Phenyl-1h-pyrazol-4-yl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a phenyl-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst.
Phenyl substitution: The pyrazole ring is then phenylated using a suitable phenylating agent, such as phenylhydrazine, under basic conditions.
Cyclopropylation: The phenyl-substituted pyrazole is then subjected to cyclopropanation using a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a strong base like sodium hydride.
Methanamine introduction: Finally, the cyclopropylated pyrazole is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with halides or thiols.
Aplicaciones Científicas De Investigación
(2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of (2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-pyrazole moiety is known to interact with active sites of enzymes, inhibiting their activity. The cyclopropyl group enhances the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
(2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
[2-(1-phenylpyrazol-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H15N3/c14-7-10-6-13(10)11-8-15-16(9-11)12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,14H2 |
Clave InChI |
UJTGNFODPMQQRV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CN(N=C2)C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


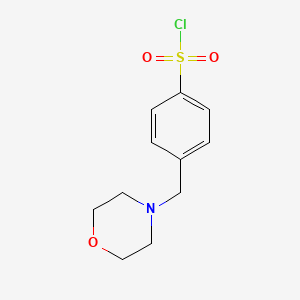
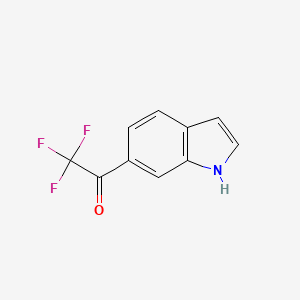
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
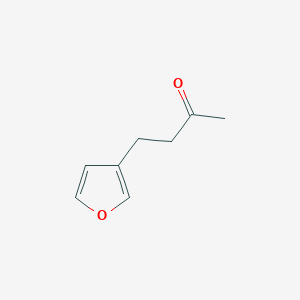
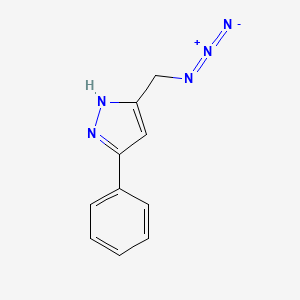
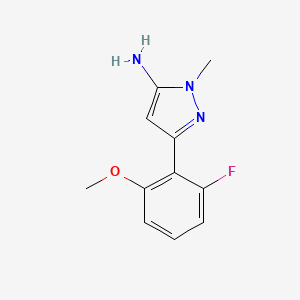
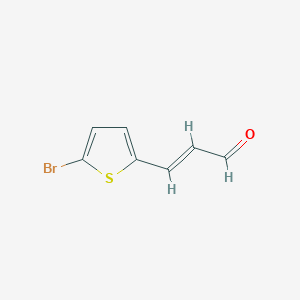
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
